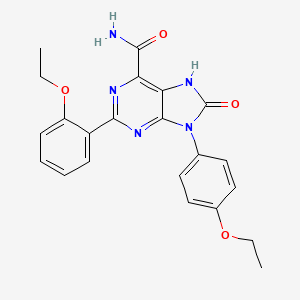

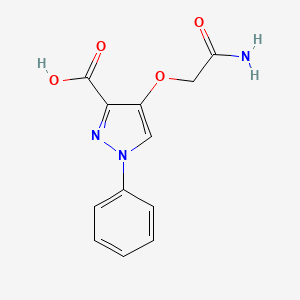

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydro-2H-pyran ring, a benzofuran ring, and a carboxamide group.

Chemical Reactions Analysis

Tetrahydropyrans can be synthesized from γ- and δ-hydroxy olefins using platinum-catalyzed hydroalkoxylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, tetrahydropyran is a colourless volatile liquid .

科学的研究の応用

Synthesis and Biological Evaluation

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzofuran-2-carboxamide and related compounds have been synthesized and evaluated for their biological activities. For instance, the synthesis and biological evaluation of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties have shown moderate inhibitors of in vitro growth of tumor cell lines, with selective cytotoxic activity against certain cells and moderate antiviral activity towards the rabies virus (Popsavin et al., 2002).

Antimicrobial Activity

Compounds with similar structural features have been synthesized and evaluated for antimicrobial activity. For example, 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives have shown antimicrobial activity, with certain derivatives exhibiting higher antibacterial activity against specific bacteria strains (Aytemir et al., 2003).

Synthesis and Evaluation of Antiviral Activity

Nucleoside and nucleotide derivatives of pyrazofurin have been prepared and tested for their antiviral and cytostatic activity in cell culture. Some derivatives demonstrated activity at concentrations similar to pyrazofurin but were less toxic to cells, showing significant inhibitory effects on the growth of various cancer cells in vitro (Petrie et al., 1986).

Practical Synthesis of Orally Active Antagonists

A practical method of synthesizing orally active CCR5 antagonists, which share structural similarities with this compound, has been developed. This synthesis method has established a new, inexpensive method without chromatographic purification (Ikemoto et al., 2005).

特性

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-14(12-6-9-21-10-7-12)5-8-18-17(20)16-11-13-3-1-2-4-15(13)22-16/h1-4,11-12,14,19H,5-10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRIUGHGPSAOQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)C2=CC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)

![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)